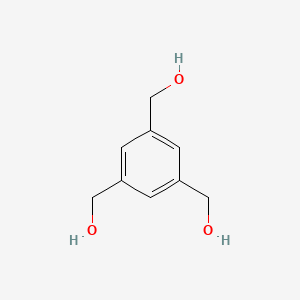

1,3,5-Benzenetrimethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3,5-bis(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,10-12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAMZFDWYRVIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372710 | |

| Record name | 1,3,5-Benzenetrimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4464-18-0 | |

| Record name | 1,3,5-Benzenetrimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Benzenetrimethanol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 1,3,5-Benzenetrimethanol. Its applications, particularly in the realm of drug delivery and polymer chemistry, are also highlighted, making it a valuable resource for professionals in research and development.

Chemical Structure and Properties

This compound, also known as 1,3,5-tris(hydroxymethyl)benzene, is an organic compound featuring a benzene (B151609) ring symmetrically substituted with three hydroxymethyl (-CH₂OH) groups. This C₃-symmetric structure is foundational to its utility as a versatile building block in chemical synthesis.

Caption: Molecular Structure of this compound.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₃ | [1][2] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 76.0 to 80.0 °C | |

| Boiling Point | 389.1 ± 37.0 °C (Predicted) | |

| Solubility | Soluble in water, methanol, ethanol, ethers, and ketones. | |

| Density | 1.285 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 198.8 °C | |

| pKa | 14.02 ± 0.10 (Predicted) |

Synthesis and Purification

This compound can be synthesized through various routes, with a common and effective method being the reduction of a 1,3,5-benzenetricarboxylic acid derivative.

Experimental Protocol: Synthesis via Reduction of Trimesic Acid

This protocol describes the synthesis of this compound by the reduction of trimesic acid (1,3,5-benzenetricarboxylic acid) using lithium aluminum hydride (LiAlH₄).

Materials:

-

Trimesic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of LiAlH₄ in anhydrous THF is prepared under a nitrogen atmosphere.

-

A solution of trimesic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension with stirring. The reaction mixture is then heated to reflux and maintained for several hours.

-

After the reaction is complete (monitored by TLC), the flask is cooled in an ice bath. The excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

-

The resulting precipitate is filtered off and washed with THF.

-

The combined filtrate is acidified with 1 M HCl and then extracted with ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Column Chromatography

The crude this compound can be purified by column chromatography.[3][4][5]

Materials:

-

Silica (B1680970) gel (230-400 mesh)

-

Crude this compound

-

Eluent: A mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity).

Procedure:

-

A slurry of silica gel in the initial eluent is prepared and packed into a chromatography column.

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

-

The column is eluted with the solvent mixture, starting with a lower polarity and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation to yield the purified product as a white solid.

Caption: General workflow for the synthesis and purification.

Spectral Analysis

The structure of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR (Proton NMR) | The ¹H NMR spectrum is expected to show a singlet for the three equivalent aromatic protons and a singlet for the six equivalent benzylic protons of the -CH₂OH groups. A broad singlet corresponding to the three hydroxyl protons will also be present, which can be exchanged with D₂O. |

| ¹³C NMR (Carbon NMR) | The ¹³C NMR spectrum is expected to show signals for the aromatic carbons (two distinct signals due to symmetry) and a signal for the benzylic carbons of the -CH₂OH groups. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | The FTIR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Characteristic C-H stretching vibrations for the aromatic ring and the methylene (B1212753) groups, as well as C=C stretching for the aromatic ring, will also be observed.[6] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of water (M-18), a hydroxymethyl group (M-31), or other characteristic fragments.[7] |

Applications in Research and Drug Development

The trifunctional and symmetric nature of this compound makes it a valuable building block in several areas of research and development.

Dendrimer and Star Polymer Synthesis

This compound serves as a trivalent core for the synthesis of dendrimers and star-shaped polymers.[8][9][10][11][12] These highly branched macromolecules have applications in drug delivery, acting as carriers for therapeutic agents.[13][14] The multiple hydroxyl groups on the periphery of the core can be functionalized to attach drug molecules or targeting ligands.

Material Science

It is used as a cross-linking agent in the production of polymers and resins, imparting desirable properties such as thermal stability.

Coordination Chemistry

The hydroxyl groups can be modified to create tripodal ligands capable of coordinating with metal ions, forming stable complexes with potential catalytic or therapeutic applications.

Caption: Applications of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C9H12O3 | CID 2748048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. whitman.edu [whitman.edu]

- 8. [PDF] Dendrimer-based drug delivery systems: history, challenges, and latest developments | Semantic Scholar [semanticscholar.org]

- 9. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pharmacologyjournals.net [pharmacologyjournals.net]

- 13. jddtonline.info [jddtonline.info]

- 14. Miktoarm Star Polymers: Branched Architectures in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 1,3,5-Benzenetrimethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-Benzenetrimethanol, a key building block in various synthetic applications, including drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | s | 3H | Ar-H |

| 4.58 | s | 6H | -CH ₂-OH |

Solvent: DMSO-d₆

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 141.5 | Ar-C -CH₂OH |

| 124.5 | Ar-C H |

| 62.8 | -C H₂-OH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250-3400 | Strong, Broad | O-H Stretch (Alcohol) |

| 3030 | Weak | Aromatic C-H Stretch |

| 2920, 2850 | Medium | Aliphatic C-H Stretch |

| 1605, 1470 | Medium | Aromatic C=C Stretch |

| 1040 | Strong | C-O Stretch (Primary Alcohol) |

| 880 | Strong | Aromatic C-H Bend (1,3,5-trisubstituted) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 168 | 45 | [M]⁺ (Molecular Ion) |

| 151 | 100 | [M - OH]⁺ |

| 133 | 85 | [M - OH - H₂O]⁺ |

| 121 | 30 | [M - 3H₂O + H]⁺ |

| 105 | 55 | [C₇H₅O]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 60 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of solid this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker WM-250 spectrometer.

Data Acquisition: For ¹H NMR, a standard pulse sequence was used. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound was finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: Electron Ionization (EI) was used to generate the molecular ion and fragment ions.

Instrumentation: A GC-MS system was utilized for the analysis.

Data Acquisition: The mass spectrum was recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Solubility and Stability of 1,3,5-Benzenetrimethanol

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 1,3,5-Benzenetrimethanol (also known as 1,3,5-Tris(hydroxymethyl)benzene). This symmetrical aromatic alcohol is a versatile building block in organic synthesis and material science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective application in research and development, including drug discovery and formulation. This document summarizes the available qualitative solubility data, outlines its general stability profile, and provides detailed, adaptable experimental protocols for the quantitative determination of these properties.

Introduction

This compound (CAS No. 4464-18-0) is a white to off-white crystalline solid with the molecular formula C₉H₁₂O₃.[1][2] Its structure, featuring a central benzene (B151609) ring with three hydroxymethyl substituents, imparts a unique combination of aromatic character and hydrophilicity. This trifunctional nature allows it to serve as a key intermediate in the synthesis of a wide range of molecules, including dendrimers, polymers, and specialty chemicals. In the context of drug development, understanding the solubility and stability of such molecules is paramount for formulation design, ensuring bioavailability, and predicting shelf-life.

This guide aims to consolidate the existing knowledge on the solubility and stability of this compound and to provide standardized methodologies for its characterization.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall efficacy in biological systems. This compound is generally characterized as being soluble in polar organic solvents and exhibiting some solubility in water.

Qualitative Solubility

| Solvent | Solvent Type | Qualitative Solubility | Citation |

| Water | Polar Protic | Soluble / Limited Solubility | [1][2] |

| Methanol | Polar Protic | Soluble | [3] |

| Ethanol | Polar Protic | Soluble | [1] |

| Acetone | Polar Aprotic | Soluble | [1] |

| Ethers | Polar Aprotic | Soluble | [2][4][5] |

| Ketones | Polar Aprotic | Soluble | [2][4][5] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a general method for the quantitative determination of the solubility of this compound in a solvent of interest. This method can be adapted based on the specific solvent and available analytical instrumentation.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.

-

Sample Collection and Filtration: After equilibration, allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable analytical method (e.g., HPLC) to quantify the concentration of this compound.

-

Analyze the filtered saturated solution using the validated analytical method to determine the concentration of the dissolved compound.

-

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Experimental workflow for determining equilibrium solubility.

Stability Profile

The chemical stability of a compound is a critical factor, particularly in the pharmaceutical industry, as it can impact safety, efficacy, and shelf-life. This compound is generally described as a stable compound under normal storage conditions.[2][4][5]

General Stability

-

Thermal Stability: this compound is known to decompose at high temperatures.[2][4][5] However, the specific onset temperature of decomposition and the resulting degradation products are not well-documented in the public domain.

-

Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry and cool place.[3]

Forced Degradation Studies

To comprehensively evaluate the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products. This information is crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: Reflux the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 80 °C) for a defined period.

-

Basic Hydrolysis: Reflux the compound in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 80 °C) for a defined period.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point for a specified duration.

-

Photodegradation: Expose a solution of the compound to UV and/or visible light in a photostability chamber.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or methanol). For thermal degradation, use the solid compound.

-

Stress Application: Subject the samples to the stress conditions outlined above. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and quantify any degradation products formed.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

References

In-Depth Technical Guide: Potential Applications of 1,3,5-Benzenetrimethanol in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Benzenetrimethanol (BTM) is a trifunctional aromatic alcohol that is gaining increasing attention in the field of polymer chemistry. Its unique C3 symmetric structure, coupled with the reactivity of its three primary hydroxyl groups, makes it a versatile building block for the synthesis of a variety of polymeric architectures. This technical guide explores the core applications of BTM in polymer chemistry, focusing on its role as a monomer and crosslinking agent in the creation of highly branched polymers such as dendrimers, hyperbranched polymers, and star-shaped polymers. This guide provides an in-depth analysis of the synthesis methodologies, potential applications, and the impact of BTM on the final properties of the resulting polymers.

Introduction to this compound

This compound, also known as 1,3,5-tris(hydroxymethyl)benzene, is a white crystalline solid with the chemical formula C₉H₁₂O₃. The molecule consists of a central benzene (B151609) ring with three hydroxymethyl (-CH₂OH) groups attached at the 1, 3, and 5 positions. This symmetrical arrangement of functional groups is the primary reason for its utility in creating well-defined, three-dimensional polymer structures. The presence of three primary hydroxyl groups allows for controlled, multi-directional polymer growth, leading to materials with unique physical and chemical properties.

Key Applications in Polymer Synthesis

The trifunctional nature of this compound makes it an ideal candidate for several applications in polymer synthesis, primarily as a core molecule, a branching unit, or a crosslinking agent.

Core Molecule for Dendrimers and Star-Shaped Polymers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like structure. Star-shaped polymers consist of several linear polymer chains linked to a central core. In both architectures, this compound can serve as the central core from which the polymer chains radiate. The "core-first" synthesis approach is commonly employed, where polymer arms are grown from the multifunctional initiator, BTM. This method offers excellent control over the number of arms and the overall molecular weight of the resulting polymer.

Monomer for Hyperbranched Polymers

Hyperbranched polymers are highly branched, polydisperse macromolecules that can be synthesized in a one-pot reaction, making them more cost-effective to produce than dendrimers. This compound can be used as an A3-type monomer in polycondensation reactions with B2-type monomers (e.g., dicarboxylic acids) to produce hyperbranched polyesters. The resulting polymers possess a high degree of branching, a large number of terminal functional groups, low viscosity, and high solubility compared to their linear analogues.

Crosslinking Agent for Thermosetting Resins

The three hydroxyl groups of this compound can react with various functional groups, such as isocyanates in polyurethane systems or epoxy groups in epoxy resins. This allows BTM to act as a crosslinking agent, forming a three-dimensional network structure. The incorporation of the rigid aromatic ring of BTM into the polymer network can significantly enhance the thermal stability and mechanical properties of the resulting thermoset.

Data Presentation: Physicochemical Properties

The introduction of this compound into a polymer backbone can significantly influence its properties. Below is a summary of typical physicochemical properties of BTM and its impact on polymers. Note: Specific quantitative data for polymers synthesized directly with this compound is scarce in publicly available literature. The following table provides general information and expected trends.

| Property | This compound | Expected Impact on Polymers |

| Molecular Formula | C₉H₁₂O₃ | - |

| Molecular Weight | 168.19 g/mol | - |

| Melting Point | 76-80 °C | Can increase the glass transition temperature (Tg) of the polymer. |

| Boiling Point | 389.1 °C (Predicted) | Contributes to higher thermal stability of the polymer. |

| Density | 1.285 g/cm³ (Predicted) | Can increase the density of the resulting polymer. |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. Limited solubility in water. | The high density of functional groups in BTM-derived polymers can enhance solubility. |

| Thermal Stability | Decomposes at high temperatures. | The aromatic core of BTM generally enhances the thermal decomposition temperature of the polymer. |

| Mechanical Properties | - | As a crosslinker, it can increase the stiffness, tensile strength, and modulus of the polymer. |

Experimental Protocols

Synthesis of a First-Generation Dendron from a BTM Derivative

This protocol describes the synthesis of a first-generation dendron using 1,3,5-benzenetricarbonyl trichloride (B1173362), a derivative of BTM, as the core molecule. This method illustrates the "divergent" approach to dendrimer synthesis.

Materials:

-

1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride)

-

o-Cresol (B1677501) (2-methylphenol)

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Deionized water

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

Preparation of the Core Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 1,3,5-benzenetricarbonyl trichloride in anhydrous THF.

-

Preparation of the Branching Unit Solution: In a separate flask, dissolve 3.1 equivalents of o-cresol and 3.1 equivalents of potassium tert-butoxide in anhydrous THF.

-

Reaction: Slowly add the branching unit solution to the core solution at room temperature with vigorous stirring under a nitrogen atmosphere.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, quench the reaction by adding deionized water. Extract the product with dichloromethane.

-

Purification: Wash the organic layer with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Characterization: The final product, a first-generation dendron, can be purified by column chromatography on silica (B1680970) gel and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for the Synthesis of Hyperbranched Polyesters

This protocol outlines a general melt polycondensation method for synthesizing hyperbranched polyesters using this compound (A3 monomer) and a dicarboxylic acid (B2 monomer).

Materials:

-

This compound

-

Adipic acid (or another suitable dicarboxylic acid)

-

p-Toluenesulfonic acid (catalyst)

-

Nitrogen gas

Procedure:

-

Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge this compound, the dicarboxylic acid, and a catalytic amount of p-toluenesulfonic acid. The molar ratio of A3 to B2 should be adjusted to control the degree of branching and prevent gelation.

-

Melt Polymerization: Heat the reaction mixture to a temperature of 140-160 °C under a slow stream of nitrogen to facilitate the removal of water, the condensation byproduct.

-

Reaction Progression: Continue the reaction for several hours until the desired molecular weight is achieved. The progress of the polymerization can be monitored by measuring the amount of water collected or by analyzing the viscosity of the reaction mixture.

-

Purification: The resulting hyperbranched polyester (B1180765) can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

-

Characterization: The structure and properties of the hyperbranched polymer can be characterized by techniques such as ¹H NMR, gel permeation chromatography (GPC) for molecular weight and polydispersity, and differential scanning calorimetry (DSC) for thermal properties.

Mandatory Visualizations

Logical Relationship of BTM Applications in Polymer Chemistry

Caption: Logical flow of this compound's roles in creating diverse polymer architectures.

Experimental Workflow for Dendron Synthesis

Caption: Step-by-step experimental workflow for the synthesis of a first-generation dendron.

Conclusion

This compound is a highly valuable and versatile building block in modern polymer chemistry. Its trifunctional and symmetrical nature allows for the precise construction of complex, three-dimensional macromolecular architectures. The ability to act as a core, branching unit, or crosslinker enables the synthesis of a wide range of polymers, from highly uniform dendrimers to cost-effective hyperbranched polymers and robust thermosets. While further research is needed to fully quantify the impact of BTM on the mechanical and thermal properties of various polymer systems, its potential for creating advanced materials with tailored properties is evident. For researchers and professionals in drug development and materials science, this compound offers a unique molecular tool to design and synthesize novel polymers with enhanced performance characteristics.

An In-depth Technical Guide on the Role of 1,3,5-Benzenetrimethanol in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of 1,3,5-benzenetrimethanol in the burgeoning field of metal-organic frameworks (MOFs). While its carboxylate counterpart, 1,3,5-benzenetricarboxylic acid (BTC), is a cornerstone in the synthesis of numerous well-known MOFs, the function of this compound is more nuanced and represents an area of untapped potential. This document will delve into its prospective applications as a primary linker, a modulating agent, and a tool for post-synthetic modification, supported by comparative data and detailed experimental concepts.

Introduction to this compound in MOF Chemistry

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount in determining the resulting MOF's topology, porosity, and functional properties. This compound, with its three hydroxymethyl groups (-CH2OH) arranged symmetrically on a benzene (B151609) ring, offers a C3-symmetric building block. However, the coordination chemistry of alcohol functionalities with metal centers in MOF synthesis is less established compared to the robust and versatile coordination of carboxylates. This leads to both challenges and opportunities in its application.

Potential Roles of this compound in MOFs

The application of this compound in MOF chemistry can be categorized into three primary areas:

-

Primary Linker: Direct use as the main organic building block to form the framework. This is a largely unexplored area due to the weaker coordination of alcohols compared to carboxylates.

-

Modulator in Synthesis: Introduction during MOF synthesis to influence the crystallization process, potentially affecting defectivity, crystal size, and morphology.

-

Post-Synthetic Modification (PSM) Agent: Reaction with a pre-formed MOF to introduce hydroxyl functionalities onto the framework, thereby altering its chemical properties.

Below is a logical diagram illustrating these potential roles.

Caption: Potential pathways for utilizing this compound in MOF chemistry.

Comparative Analysis: Benzenetrimethanol vs. Benzenetricarboxylic Acid

The prevalence of 1,3,5-benzenetricarboxylic acid (BTC) as a linker is due to the strong, well-defined coordination bonds it forms with metal centers. In contrast, the hydroxyl groups of this compound are weaker ligands. The following table summarizes a comparative analysis of their properties relevant to MOF synthesis.

| Property | This compound | 1,3,5-Benzenetricarboxylic Acid (BTC) | Rationale for MOF Synthesis |

| Coordinating Group | Hydroxymethyl (-CH2OH) | Carboxyl (-COOH) | Carboxylates are deprotonated to form strong, charge-assisted coordination bonds with metal ions, leading to more stable framework formation. |

| Acidity (pKa) | ~15-16 (Alcohol) | ~3.1, 4.1, 5.2 (Carboxylic Acid) | The higher acidity of BTC facilitates deprotonation and coordination under typical solvothermal synthesis conditions. |

| Coordination Strength | Weak | Strong | Stronger coordination bonds lead to higher thermal and chemical stability in the resulting MOF. |

| Potential for H-Bonding | High (Donor and Acceptor) | High (Donor and Acceptor) | Both linkers can participate in hydrogen bonding, which can influence the packing of the framework and its interaction with guest molecules. |

| Steric Hindrance | Flexible -CH2OH group | Rigid -COOH group | The flexibility of the hydroxymethyl group might lead to less predictable or less ordered structures compared to the rigid carboxylate. |

| Primary Role in MOFs | Hypothetical as a primary linker; potential for PSM. | Well-established primary linker (e.g., in HKUST-1). | The robust nature of metal-carboxylate chemistry has led to the widespread use of BTC in the synthesis of highly porous and stable MOFs.[1] |

Experimental Protocols

While no established protocols exist for the direct synthesis of MOFs from this compound, a hypothetical synthesis could be attempted by adapting standard solvothermal procedures. Below is a representative protocol for the synthesis of a well-known BTC-based MOF, HKUST-1, followed by a conceptual protocol for a hypothetical MOF using this compound.

Materials:

-

Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

1,3,5-Benzenetricarboxylic acid (H₃BTC)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 1.0 g of Cu(NO₃)₂·3H₂O in 12 mL of DMF.

-

Dissolve 0.5 g of H₃BTC in 12 mL of ethanol.

-

Mix the two solutions in a Teflon-lined autoclave.

-

Heat the autoclave at 120 °C for 24 hours.

-

Cool the autoclave to room temperature.

-

Collect the blue crystals by filtration and wash with DMF.

-

Solvent exchange with ethanol to remove residual DMF.

-

Activate the sample by heating under vacuum to remove the solvent and open the pores.

Materials:

-

A suitable metal salt (e.g., Zinc nitrate hexahydrate, ZrOCl₂·8H₂O)

-

This compound

-

A high-boiling point solvent (e.g., DMF, N,N-Diethylformamide)

-

A modulator (e.g., acetic acid, trifluoroacetic acid) to potentially facilitate coordination.

Procedure:

-

Dissolve the metal salt and this compound in the chosen solvent in a stoichiometric ratio (e.g., 1:1 or 2:3 metal to linker).

-

Add a modulator to the solution. The modulator might help in deprotonating the alcohol or stabilizing the metal clusters.

-

Transfer the solution to a Teflon-lined autoclave.

-

Heat the autoclave at a temperature range of 80-150 °C for 24-72 hours. A range of temperatures should be explored due to the unknown reaction kinetics.

-

Cool, filter, and wash the resulting solid product with fresh solvent.

-

Characterize the product using Powder X-ray Diffraction (PXRD) to determine crystallinity and structure.

The following diagram illustrates a generalized workflow for MOF synthesis and characterization.

Caption: A generalized workflow for the synthesis and characterization of MOFs.

Role in Post-Synthetic Modification (PSM)

A more promising role for this compound is in the post-synthetic modification of existing MOFs. MOFs with reactive sites, such as open metal sites or linkers with functional groups amenable to derivatization, can be treated with this compound to introduce hydroxymethyl groups. This can impart new properties such as increased hydrophilicity or provide handles for further chemical transformations.

Materials:

-

A pre-synthesized MOF with reactive sites (e.g., an amino-functionalized MOF like IRMOF-3 or a MOF with open metal sites).

-

This compound.

-

An appropriate solvent.

-

A coupling agent or catalyst if necessary.

Procedure:

-

Activate the parent MOF to ensure the pores are accessible.

-

Suspend the activated MOF in a solution of this compound in a suitable solvent.

-

If required, add a catalyst to facilitate the reaction between the MOF's reactive sites and the hydroxyl groups of the benzenetrimethanol.

-

Heat the mixture at a moderate temperature for a specified period.

-

Filter the solid, wash thoroughly to remove unreacted this compound, and dry.

-

Characterize the modified MOF using techniques like FT-IR, NMR of digested samples, and TGA to confirm the successful incorporation of the new functional groups.

The diagram below illustrates the concept of post-synthetic modification.

Caption: Conceptual workflow for post-synthetic modification of a MOF with this compound.

Quantitative Data and Characterization

As there are no well-documented MOFs synthesized directly from this compound, quantitative data is not available. However, based on trends observed with other hydroxyl-functionalized linkers, we can hypothesize the properties of a MOF derived from this compound compared to a BTC-based analogue.

| Parameter | Hypothetical Benzenetrimethanol MOF | Typical BTC-based MOF (e.g., HKUST-1) | Expected Differences |

| BET Surface Area | Lower | High (~1800 m²/g) | Weaker coordination and potential for interpenetration or pore collapse could lead to a lower accessible surface area. |

| Thermal Stability | Lower (< 300 °C) | High (~350 °C) | The weaker metal-alkoxide coordination bond would likely result in a lower decomposition temperature compared to the robust metal-carboxylate bond. |

| Chemical Stability | Potentially lower | Moderate to high | Susceptibility to hydrolysis or reaction at the hydroxyl groups might reduce its stability in various chemical environments. |

| Hydrophilicity | Higher | Moderate | The presence of multiple -OH groups would likely render the framework more hydrophilic, which could be advantageous for aqueous-phase applications. |

Conclusions and Future Outlook

This compound remains a largely unexplored building block in the synthesis of metal-organic frameworks. While its direct use as a primary linker is challenging due to the coordination chemistry of its hydroxymethyl groups, it holds significant potential as a modulating agent and for the post-synthetic modification of MOFs. The introduction of hydroxyl functionalities via this molecule could be a valuable strategy for tuning the hydrophilicity, polarity, and reactivity of MOF materials.

Future research should focus on systematically exploring the reaction conditions under which this compound can be incorporated into MOF structures, either as a primary or secondary component. Detailed characterization of any resulting materials will be crucial to understanding the structure-property relationships and unlocking their potential in applications such as catalysis, separations, and drug delivery. The development of synthetic routes to stable MOFs from alcohol-based linkers would represent a significant expansion of the synthetic toolbox available to MOF chemists.

References

The Strategic Core: 1,3,5-Benzenetrimethanol as a Versatile Precursor for Dendrimer Synthesis in Advanced Drug Delivery

For Immediate Release

A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the synthesis, characterization, and application of dendrimers utilizing 1,3,5-benzenetrimethanol as a core building block. This document provides in-depth experimental protocols, quantitative data, and visual representations of synthetic pathways, positioning this molecule as a key precursor for the next generation of drug delivery systems.

Dendrimers, with their highly branched, three-dimensional architecture, offer unparalleled precision and versatility in the field of nanomedicine. The choice of the central core molecule is critical as it dictates the overall size, shape, and functionality of the resulting macromolecule. This compound, a commercially available and structurally symmetric molecule, presents an ideal foundation for the construction of well-defined dendritic structures.

This guide outlines the divergent synthesis approach, a method where the dendrimer is built outwards from the core. This typically involves a two-step iterative process: the modification of the peripheral functional groups followed by the addition of branching units.

From Inert Alcohol to Reactive Precursor: The Synthetic Gateway

The initial step in harnessing this compound for dendrimer synthesis is its conversion to a more reactive trifunctional core. The hydroxyl groups of this compound are not ideal for direct, high-yield coupling reactions required for dendrimer construction. Therefore, a crucial activation step involves the transformation of the alcohol functionalities into more labile leaving groups, such as halides. A robust and well-documented method for this conversion is the bromination of the benzylic alcohols.

A common and effective method involves the reaction of a related precursor, mesitylene (B46885) (1,3,5-trimethylbenzene), with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.[1] This reaction proceeds via a free-radical chain mechanism to yield 1,3,5-tris(bromomethyl)benzene (B90972), a highly reactive and versatile core for dendrimer synthesis.

Experimental Protocol: Synthesis of 1,3,5-Tris(bromomethyl)benzene from Mesitylene [1]

-

Materials: Mesitylene, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride (CCl4).

-

Procedure:

-

In a round-bottom flask, combine mesitylene (1 equivalent), NBS (3 equivalents), and a catalytic amount of benzoyl peroxide in CCl4.

-

Reflux the reaction mixture for approximately 6 hours at 70°C.

-

After the reaction is complete, cool the mixture and filter to remove the succinimide (B58015) byproduct.

-

Evaporate the solvent from the filtrate to obtain the crude 1,3,5-tris(bromomethyl)benzene.

-

The crude product can be purified by recrystallization to yield a pale yellow solid.

-

-

Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

Building the Dendritic Architecture: The Williamson Ether Synthesis

With the activated core, 1,3,5-tris(bromomethyl)benzene, in hand, the iterative growth of dendritic wedges (dendrons) can be achieved through the Williamson ether synthesis.[2] This classic organic reaction involves the coupling of an alkoxide with an alkyl halide to form an ether linkage. In the context of dendrimer synthesis, the phenolic hydroxyl groups of the branching units act as the nucleophiles that displace the bromide leaving groups on the core or the subsequent generations.

Experimental Protocol: Synthesis of a First-Generation Poly(benzyl ether) Dendrimer

-

Materials: 1,3,5-Tris(bromomethyl)benzene, Dimethyl 5-hydroxyisophthalate (or other suitable phenolic branching unit), Potassium carbonate (K₂CO₃), 18-crown-6 (B118740), Acetone.

-

Procedure:

-

In a round-bottom flask, dissolve 1,3,5-tris(bromomethyl)benzene (1 equivalent) and the phenolic branching unit (3 equivalents) in acetone.

-

Add potassium carbonate (an excess) and a catalytic amount of 18-crown-6 to the mixture.

-

Stir the reaction mixture vigorously and heat under reflux for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and evaporate the solvent.

-

The resulting crude product can be purified by column chromatography to yield the first-generation dendrimer.

-

-

Characterization: The structure and purity of the dendrimer can be confirmed using NMR spectroscopy and Gel Permeation Chromatography (GPC). GPC analysis is crucial for determining the molecular weight and polydispersity index (PDI), which should be close to 1.0 for well-defined dendrimers.[2]

This iterative process of Williamson ether synthesis can be repeated to build higher-generation dendrimers with an exponential increase in the number of peripheral functional groups.

Visualizing the Synthesis: A Step-by-Step Flowchart

The overall synthetic strategy can be visualized as a logical workflow, starting from the commercially available precursor to the final dendrimer.

Quantitative Characterization: A Mark of Precision

The successful synthesis of dendrimers is contingent on rigorous characterization to confirm their precise molecular structure and low polydispersity. The following table summarizes the expected characterization data for poly(benzyl ether) dendrimers with a 1,3,5-benzenetriyl core.

| Generation | Theoretical Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | ¹H NMR (δ, ppm, CDCl₃) - Ar-CH₂-O |

| G0 (Core) | 356.88 | - | - |

| G1 | ~1000 | < 1.05 | ~5.0 |

| G2 | ~2500 | < 1.05 | ~5.0 |

| G3 | ~5500 | < 1.05 | ~5.0 |

Note: The exact molecular weights and NMR chemical shifts will vary depending on the specific branching units used.

The Promise for Drug Delivery: Encapsulation and Release

The well-defined interior voids and the high density of surface functional groups make these dendrimers exceptional candidates for drug delivery applications.[3][4] Hydrophobic drugs can be physically encapsulated within the nonpolar interior of the poly(benzyl ether) dendrimer, enhancing their solubility in aqueous environments.[5] Alternatively, drugs can be covalently conjugated to the peripheral functional groups, allowing for controlled and targeted release.

The drug loading capacity and release kinetics are critical parameters for evaluating the efficacy of a dendrimer-based drug delivery system.

| Dendrimer Generation | Drug Loading Capacity (%) | Release Profile |

| G1 | Low to Moderate | Burst release followed by sustained release |

| G2 | Moderate | Sustained release |

| G3 | High | Sustained and controlled release |

Note: Drug loading and release are highly dependent on the specific drug, the dendrimer generation, and the environmental conditions (e.g., pH, temperature).

Signaling the Future: Dendrimers in Cellular Pathways

The interaction of dendrimer-drug conjugates with cellular systems is a key area of research. The surface functionalities of the dendrimer can be tailored to target specific cell surface receptors, thereby initiating downstream signaling pathways that can enhance drug efficacy and reduce off-target effects.

Conclusion

This compound serves as a strategic and accessible starting point for the synthesis of highly uniform and functional dendrimers. The conversion to its tris(bromomethyl) derivative unlocks a straightforward path to poly(benzyl ether) dendrimers via the robust Williamson ether synthesis. The precise control over size, molecular weight, and surface functionality makes these dendrimers highly promising platforms for advanced drug delivery applications. This technical guide provides the foundational knowledge and experimental framework necessary for researchers to explore and expand upon the potential of this compound-cored dendrimers in the development of novel therapeutics.

References

- 1. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 2. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 3. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dendrimers in Medicine: Properties, Drug Encapsulation Mechanisms and Applications | Trends in Sciences [tis.wu.ac.th]

- 5. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of 1,3,5-Benzenetrimethanol

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1,3,5-Benzenetrimethanol is provided in the table below. This data is essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 75-78 °C |

| Boiling Point | 389.1 ± 37.0 °C at 760 mmHg |

| Flash Point | 198.8 ± 21.1 °C |

| Density | 1.3 ± 0.1 g/cm³ |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; limited solubility in water. |

Hazard Identification and Classification

This compound is classified as an irritant. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictogram:

Toxicological Information

As of the date of this guide, specific quantitative toxicological data such as LD50 (oral, dermal) and LC50 (inhalation) for this compound are not available in published literature or safety data sheets. The primary known toxicological effects are irritation to the skin, eyes, and respiratory system.

Experimental Protocols

The determination of the health and safety profile of a chemical substance relies on standardized experimental protocols. The following are summaries of the OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the identified hazards of this compound.

Acute Oral Toxicity (OECD Guidelines 401, 420, 423, 425)

These guidelines describe methods to determine the lethal dose (LD50) of a substance when administered orally.

-

Principle: A single dose of the substance is administered to a group of fasted animals, typically rodents. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality.

-

Methodology:

-

Dose-ranging study: A preliminary study is often conducted on a small number of animals to determine the appropriate dose range for the main study.

-

Main study: Graded doses of the test substance are administered to different groups of animals.

-

Observation: Animals are observed for clinical signs of toxicity, and mortality is recorded.

-

Data Analysis: The LD50 value is calculated statistically from the dose-response data.

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to a small area of the skin of a test animal (typically a rabbit) for a defined period.

-

Methodology:

-

Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch.

-

Exposure: The patch is left in place for a specified duration (e.g., 4 hours).

-

Observation: After removal of the patch, the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline outlines the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to one eye of a test animal (typically a rabbit), with the other eye serving as a control.

-

Methodology:

-

Instillation: A small amount of the substance is instilled into the conjunctival sac of one eye.

-

Observation: The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the eye lesions is graded according to a standardized scoring system.

-

Ecotoxicity: Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test is designed to assess the acute toxicity of a substance to aquatic invertebrates.

-

Principle: Daphnia magna (water fleas) are exposed to various concentrations of the test substance for a 48-hour period.

-

Methodology:

-

Exposure: Groups of Daphnia are placed in test solutions containing different concentrations of the substance.

-

Observation: The number of immobilized Daphnia is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the test population) is calculated.

-

Exposure Controls and Personal Protection

Given its irritant properties, appropriate engineering controls and personal protective equipment (PPE) are essential when handling this compound.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator with a particulate filter. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Stability and Reactivity

This compound is generally a stable compound under normal laboratory conditions.[1] However, it is important to be aware of potential incompatibilities.

-

Conditions to Avoid: High temperatures, generation of dust.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

-

Handling: Avoid creating dust. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials.

Ecotoxicological Information

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or waterways.

Visualizations

Chemical Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a chemical like this compound.

Caption: Workflow for Chemical Safety Assessment.

Personal Protective Equipment (PPE) Logic for Handling this compound

This diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

Caption: PPE Selection Logic for this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute legal or professional advice. It is the responsibility of the user to ensure that all activities are conducted in accordance with all applicable laws, regulations, and institutional policies. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

A Technical Guide to High-Purity 1,3,5-Benzenetrimethanol for Drug Development Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetrimethanol, also known as 1,3,5-tris(hydroxymethyl)benzene, is a versatile C₃-symmetric scaffold that is gaining increasing attention in the field of medicinal chemistry and drug development. Its unique tripodal structure allows for the creation of multivalent molecules, making it an ideal core for the synthesis of novel therapeutic agents, including dendrimers for drug delivery and multivalent inhibitors. This technical guide provides a comprehensive overview of high-purity this compound, including its commercial suppliers, key chemical properties, and its application in the synthesis and biological evaluation of potential drug candidates, with a focus on antimalarial drug discovery.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound at various purity levels suitable for research and development purposes. High-purity grades (e.g., >95% by GC) are recommended for applications in drug synthesis to ensure reproducibility and minimize impurities in downstream biological assays.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| TCI America | >95.0% (GC) | 4464-18-0 | C₉H₁₂O₃ | 168.19 |

| Fisher Scientific | 95.0+% | 4464-18-0 | C₉H₁₂O₃ | 168.192 |

| Sigma-Aldrich | Not specified | 4464-18-0 | C₉H₁₂O₃ | 168.19 |

| Santa Cruz Biotechnology | Not specified | 4464-18-0 | C₉H₁₂O₃ | 168.19 |

| BLD Pharm | Not specified | 4464-18-0 | C₉H₁₂O₃ | 168.19 |

| Smolecule | Not specified | 4464-18-0 | C₉H₁₂O₃ | 168.19 |

| ChemicalBook | Not specified | 4464-18-0 | C₉H₁₂O₃ | 168.19 |

| LookChem | Not specified | 4464-18-0 | C₉H₁₂O₃ | 168.19 |

| ChemBK | Not specified | 4464-18-0 | C₉H₁₂O₃ | 168.19 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction setup, and the design of subsequent synthetic steps.

| Property | Value |

| IUPAC Name | [3,5-bis(hydroxymethyl)phenyl]methanol[1] |

| Synonyms | 1,3,5-Tris(hydroxymethyl)benzene |

| Appearance | White to off-white solid |

| Melting Point | 76.0 to 80.0 °C |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; limited solubility in water. |

| Molecular Weight | 168.19 g/mol [1] |

| Molecular Formula | C₉H₁₂O₃[1] |

Application in Drug Discovery: A Case Study in Antimalarial Drug Development

The symmetric and trivalent nature of this compound makes it an excellent starting point for the synthesis of molecules with multivalent binding capabilities. A notable application is in the development of antimalarial agents that target parasitic telomeres.

Synthesis of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene Derivatives

A series of novel 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene compounds have been synthesized and evaluated for their antimalarial activity.[2] The synthetic workflow for these compounds, starting from a derivative of this compound, is outlined below.

References

A Comprehensive Technical Review of 1,3,5-Benzenetrimethanol and Its Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetrimethanol, a symmetrically substituted aromatic alcohol, and its derivatives represent a versatile class of compounds with significant potential across various scientific disciplines. The trifunctional nature of the core benzene (B151609) ring, adorned with three hydroxymethyl groups, provides a unique scaffold for the construction of complex molecular architectures. This technical guide delves into the synthesis, characterization, and burgeoning applications of this compound and its derivatives, with a particular focus on their roles in materials science and medicinal chemistry. This document aims to be an in-depth resource, providing detailed experimental protocols, quantitative data, and logical workflows to aid researchers in their scientific endeavors.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through several strategic pathways, primarily involving the functionalization of a pre-existing benzene ring or the construction of the ring from acyclic precursors.

Synthesis of this compound

A common and efficient laboratory-scale synthesis of this compound involves the reduction of a more oxidized precursor, trimethyl 1,3,5-benzenetricarboxylate. This precursor is readily synthesized from the corresponding tricarboxylic acid, trimesic acid.

1. Esterification of Trimesic Acid to Trimethyl 1,3,5-Benzenetricarboxylate

A straightforward esterification of trimesic acid provides the key intermediate, trimethyl 1,3,5-benzenetricarboxylate.

Experimental Protocol: Synthesis of Trimethyl 1,3,5-Benzenetricarboxylate [1]

-

Materials:

-

Benzene-1,3,5-tricarboxylic acid (Trimesic acid) (50 g, 238 mmol)

-

Methanol (B129727) (MeOH)

-

Concentrated sulfuric acid (12.68 mL, 238 mmol)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve trimesic acid in methanol in a suitable reaction vessel.

-

Slowly add concentrated sulfuric acid to the solution.

-

Reflux the solution for 30 minutes, at which point the solution should become clear.

-

Continue stirring the reaction mixture at 72°C overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in chloroform (2 x 800 mL).

-

Wash the organic layer with a saturated NaHCO₃ solution.

-

Remove the organic solvent in vacuo to yield trimethyl 1,3,5-benzenetricarboxylate.

-

-

Yield: 60 g (100%)[1]

2. Reduction of Trimethyl 1,3,5-Benzenetricarboxylate to this compound

The reduction of the ester groups to hydroxyl groups is a critical step to yield the target compound. While the search results did not provide a specific, detailed protocol for this reduction, it is a standard transformation in organic chemistry, typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Below is a generalized workflow for this type of reduction.

Caption: Generalized workflow for the reduction of an ester to an alcohol.

Synthesis of Derivatives

The hydroxyl groups of this compound serve as versatile handles for the synthesis of a wide array of derivatives.

Experimental Protocol: Synthesis of α,α',α''-Tris(hydroxyimino)-1,3,5-benzenetriacetonitrile [2]

This protocol details the synthesis of a nitrile derivative from 1,3,5-tris(bromomethyl)benzene (B90972), a closely related precursor.

-

Step 1: Synthesis of 1,3,5-Benzenetriacetonitrile

-

Materials:

-

1,3,5-Tris(bromomethyl)benzene (3.02 g, 8.50 mmol)

-

Tetrahydrofuran (THF) (25 mL)

-

Saturated sodium bicarbonate solution (30 mL)

-

Sodium cyanide (4.17 g, 85.0 mmol)

-

Water (30 mL)

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

To a solution of 1,3,5-tris(bromomethyl)benzene in THF, add saturated sodium bicarbonate solution and sodium cyanide, followed by water.

-

Stir the solution for 48 hours.

-

Acidify the solution with 1 M HCl.

-

Remove the THF via rotary evaporation to yield an off-white solid.

-

-

Yield: 1.53 g (92%)[2]

-

-

Step 2: Synthesis of α,α',α''-Tris(hydroxyimino)-1,3,5-benzenetriacetonitrile

-

Materials:

-

1,3,5-Benzenetriacetonitrile (0.80 g, 4.10 mmol)

-

2-Propanol

-

Sodium metal (0.540 g, 23.5 mmol)

-

Methyl nitrite (B80452) gas (generated in situ)

-

-

Procedure:

-

Dissolve sodium metal in 2-propanol.

-

Dissolve 1,3,5-benzenetriacetonitrile in 2-propanol and add it to the sodium solution.

-

Generate methyl nitrite gas in a separate apparatus and pass it through the reaction solution.

-

-

Characterization Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

| Compound | Technique | Key Data |

| This compound | ¹H NMR | Available[3] |

| IR | Available | |

| Mass Spec | Available | |

| 1,3,5-Benzenetriacetonitrile | ¹H NMR (200 MHz, CDCl₃) | δ 3.81 (s, 6H), 7.31 (s, 3H)[2] |

| IR | ν 2253 cm⁻¹ (C≡N)[2] | |

| Melting Point | 110-115 °C[2] |

Applications in Materials Science

The C₃ symmetry and trifunctional nature of this compound make it an ideal building block for the creation of highly ordered three-dimensional molecular structures.

Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a central core, interior branching units, and an outer shell of functional groups. This compound can serve as the central core for the divergent synthesis of dendrimers.

Caption: Divergent synthesis of dendrimers using a trifunctional core.

The synthesis of dendrimers allows for precise control over size, shape, and surface chemistry, making them promising candidates for applications in drug delivery, catalysis, and as nanoscale containers.[4][5][6]

Applications in Medicinal Chemistry and Drug Development

While direct biological activity data for this compound is limited, its derivatives and structurally related compounds have shown promise in various therapeutic areas, including cancer and infectious diseases. The 1,3,5-trisubstituted benzene core serves as a rigid scaffold for the spatial orientation of pharmacophoric groups.

Anticancer Activity

Derivatives of substituted benzenes have been evaluated for their cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Compound 5 (a benzodioxole-based thiosemicarbazone) | A549 (Lung) | 10.67 ± 1.53[7] |

| C6 (Glioma) | 4.33 ± 1.04[7] | |

| Compound 2 (a benzodioxole-based thiosemicarbazone) | A549 (Lung) | 24.0 ± 3.46[7] |

| C6 (Glioma) | 23.33 ± 2.08[7] | |

| Compound 5a (a benzimidazole-1,3,4-oxadiazole derivative) | MCF-7 (Breast) | 5.165 ± 0.211[8] |

| HepG2 (Liver) | 5.995 ± 0.264[8] |

Experimental Protocol: Cell Viability (MTT) Assay [9]

This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

96-well plates

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Caption: Experimental workflow for a typical MTT cell viability assay.

Antimicrobial Activity

Derivatives of substituted benzenes have also been investigated for their antimicrobial properties.

| Compound Type | Organism | MIC (µg/mL) |

| Dichloromethane root extract of U. scheffleri | S. aureus | 6.25[10] |

| Benzimidazole derivative 5b | S. aureus | 156[11] |

| Benzimidazole derivative 1b | S. aureus | <312.5[11] |

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial activity, representing the lowest concentration that prevents visible growth of a microorganism.

Conclusion and Future Perspectives

This compound and its derivatives are a class of compounds with considerable untapped potential. Their synthetic accessibility and the versatility of the core scaffold make them attractive candidates for the development of novel materials and therapeutic agents. In materials science, the focus will likely continue on the design and synthesis of advanced dendritic and polymeric structures with tailored properties for applications in electronics, catalysis, and separations. In the realm of drug development, further exploration of structure-activity relationships is warranted to design and synthesize more potent and selective anticancer and antimicrobial agents. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will be crucial for their translation into clinical candidates. This technical guide provides a solid foundation for researchers to build upon in their exploration of this promising class of molecules.

References

- 1. TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Dendrimers: synthetic strategies, properties and applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, molecular modeling, DFT, ADME and biological evaluation studies of some new 1,3,4-oxadiazole linked benzimidazoles as anticancer agents and aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. dovepress.com [dovepress.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 1,3,5-Benzenetrimethanol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Benzenetrimethanol is a versatile tripodal molecule with a symmetrically substituted aromatic core, making it a valuable building block in supramolecular chemistry, materials science, and as a scaffold in drug development. Its three primary alcohol functionalities offer multiple points for further chemical modification. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound. The synthesis involves a two-step process: the esterification of 1,3,5-benzenetricarboxylic acid (trimesic acid) to trimethyl 1,3,5-benzenetricarboxylate, followed by the reduction of the ester to the desired triol using lithium aluminum hydride (LiAlH₄). This protocol is intended for use by qualified researchers and scientists.

Chemical Properties and Data

| Property | Value |

| Chemical Formula | C₉H₁₂O₃ |

| Molar Mass | 168.19 g/mol [1][2] |

| Appearance | White to off-white solid or powder[3] |

| Melting Point | 76.0 to 80.0 °C[4] |

| Boiling Point | 389.1 ± 37.0 °C (Predicted)[4] |

| Solubility | Soluble in methanol (B129727) and other common organic solvents like ethers and ketones. Limited solubility in water.[3][4] |

| CAS Number | 4464-18-0[4][5] |

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence starting from commercially available 1,3,5-benzenetricarboxylic acid.

Experimental Protocols

Step 1: Synthesis of Trimethyl 1,3,5-Benzenetricarboxylate

This procedure outlines the esterification of trimesic acid to its corresponding trimethyl ester.

Materials and Equipment:

-

1,3,5-Benzenetricarboxylic acid (Trimesic acid)

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Chloroform (B151607) (CHCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1,3,5-benzenetricarboxylic acid (50 g, 238 mmol) in methanol (500 mL), slowly add concentrated sulfuric acid (12.68 mL, 238 mmol).

-

Heat the mixture to reflux with stirring. The solution should become clear after approximately 30 minutes.

-

Continue refluxing for 12-16 hours to ensure the reaction goes to completion.

-

After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in chloroform (2 x 400 mL) and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield trimethyl 1,3,5-benzenetricarboxylate as a white solid. The product is typically of high purity and can be used in the next step without further purification.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mL) | Moles (mmol) |

| 1,3,5-Benzenetricarboxylic acid | 210.14 | 50 | - | 238 |

| Methanol | 32.04 | - | 500 | - |

| Sulfuric Acid (conc.) | 98.08 | - | 12.68 | 238 |

Step 2: Synthesis of this compound

This protocol details the reduction of the trimethyl ester to the target triol using lithium aluminum hydride. Caution: Lithium aluminum hydride reacts violently with water. This reaction must be carried out under anhydrous conditions and a nitrogen or argon atmosphere.

Materials and Equipment:

-

Trimethyl 1,3,5-benzenetricarboxylate

-